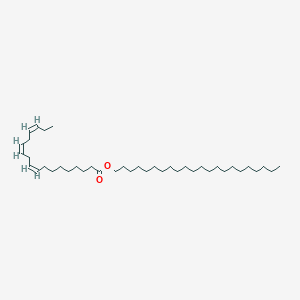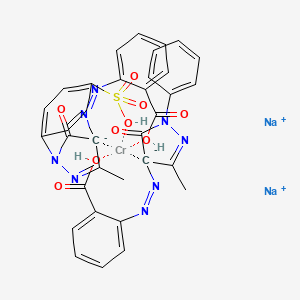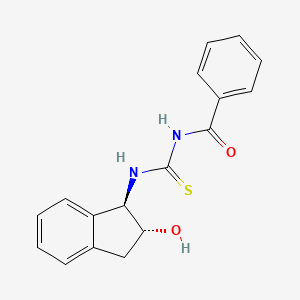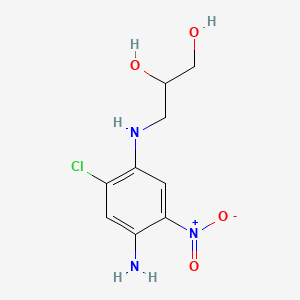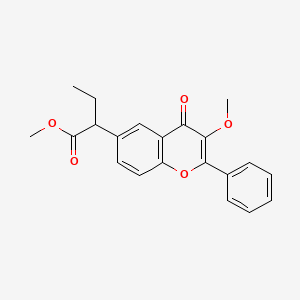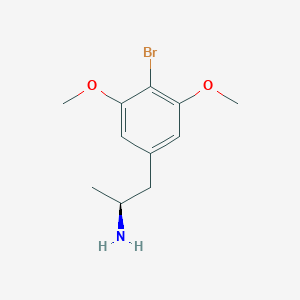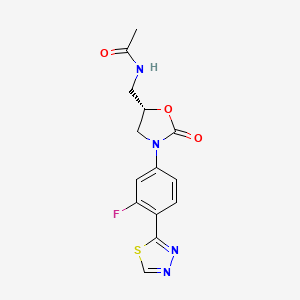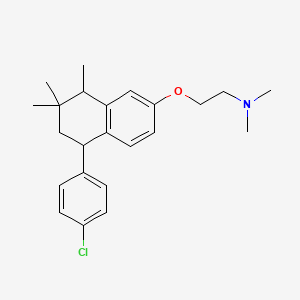
2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine is a complex organic compound with a unique structure that includes a chlorophenyl group, a tetrahydronaphthalene core, and a dimethylethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.
Introduction of the Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylethanamine Moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学的研究の応用
2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies of cellular processes and signaling pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-2-naphthalenyl)oxy)-N,N-dimethylethanamine
- 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-diethylethanamine
Uniqueness
The uniqueness of 2-((5-(4-Chlorophenyl)-5,6,7,8-tetrahydro-7,7,8-trimethyl-2-naphthalenyl)oxy)-N,N-dimethylethanamine lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
147264-12-8 |
|---|---|
分子式 |
C23H30ClNO |
分子量 |
371.9 g/mol |
IUPAC名 |
2-[[5-(4-chlorophenyl)-7,7,8-trimethyl-6,8-dihydro-5H-naphthalen-2-yl]oxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C23H30ClNO/c1-16-21-14-19(26-13-12-25(4)5)10-11-20(21)22(15-23(16,2)3)17-6-8-18(24)9-7-17/h6-11,14,16,22H,12-13,15H2,1-5H3 |
InChIキー |
VNJNAVOALRVLBT-UHFFFAOYSA-N |
正規SMILES |
CC1C2=C(C=CC(=C2)OCCN(C)C)C(CC1(C)C)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


